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Compound of Interest

5-Bromo-2-(butan-2-yl)-4-
Compound Name:

chloropyrimidine
CAS No.: 1506786-09-9

Cat. No.: B2749808

Get Quote

Part 1: Executive Summary & Core Characteristics

5-Bromo-4-chloropyrimidine (CAS: 56181-39-6) is a "privileged scaffold" in medicinal chemistry,
serving as a bifurcated electrophile. Its utility stems from the differential reactivity between the
C4-chloro (highly activated for SNAr) and C5-bromo (primed for Pd-catalyzed cross-coupling)
positions. However, this same reactivity profile creates significant stability challenges—
specifically rapid hydrolysis—that often confound solubility data.
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Property Value | Description Context for Researchers

) ) Low melting point leads to
Pale yellow crystalline solid or - o _
Appearance i "oiling out" if slightly impure or
0i
warm.

Sharp MP indicates high purity;
Melting Point 75-78 °C broadening suggests
hydrolysis to the pyrimidinone.

Suitable for fragment-based

Molecular Weight 193.43 g/mol )
drug discovery (FBDD).

Moderately lipophilic; crosses

cell membranes easily but
Computed LogP 15-19 ) )

requires organic cosolvents for

assays.

Significantly denser than
Density ~1.86 g/cm?3 water/organic solvents; settles

rapidly in suspension.

Part 2: Solubility Profile & Solvent Compatibility
The "Hydrolysis Trap" in Aqueous Media

CRITICAL WARNING: Standard thermodynamic solubility protocols (e.g., 24-hour shake-flask)
are invalid for this compound in aqueous buffers.

The C4-position is highly electron-deficient due to the cumulative withdrawing effects of the
adjacent nitrogen atoms and the C5-bromine. In water, especially at pH > 7, the C4-chloride
undergoes rapid nucleophilic displacement by hydroxide, converting the lipophilic starting
material into 5-bromo-4(3H)-pyrimidinone, which is highly polar and insoluble in organics.

Solvent Compatibility Matrix
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Solvent Class

Recommendation

Solubility Rating

Notes

Polar Aprotic

Preferred

High (>100 mg/mL)

DMSO, DMF, DMAc.
Ideal for stock
solutions. Stable if

kept anhydrous.

Chlorinated

Excellent

High (>50 mg/mL)

DCM, Chloroform.
Best for

extraction/workup.

Alcohols

Caution

Moderate

Methanol, Ethanol.
Risk of solvolysis
(formation of methoxy-
pyrimidine) upon
prolonged heating or

basic pH.

Aqueous

AVOID

Deceptive

Apparent solubility
increases over time
due to hydrolysis to
the polar pyrimidinone

species.

Hydrocarbons

Poor

Low (<1 mg/mL)

Hexanes, Heptane.
Useful only for
precipitating the
compound from
DCM/EtOAc.

Part 3: Reactivity & Stability Logic

Understanding the electronic bias of the ring is essential for handling. The diagram below

illustrates the "Decision Tree" for reactivity, showing why the C4-Cl is the primary instability

vector.

Visualization: Reactivity & Hydrolysis Pathways
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(S_NAr Conditions)
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Caption: The C4-chlorine is highly susceptible to hydrolysis (Red Path), creating polar
impurities that skew solubility data. The Green Path represents the desired synthetic utility.

Part 4: Experimental Protocols
Protocol A: Kinetic Solubility Assessment (HPLC-Based)

Use this method to determine "usable" solubility for biological assays without hydrolysis
interference.

o Preparation: Prepare a 20 mM stock solution in anhydrous DMSO.

o Spike: Spike 5 uL of stock into 495 uL of the desired aqueous buffer (e.g., PBS pH 7.4) to
reach a theoretical concentration of 200 uM.

 Incubation: Shake for exactly 60 minutes at room temperature. Do not exceed 2 hours.

o Filtration: Filter using a 0.45 um PTFE membrane (low binding) to remove undissolved
solids.

e Analysis: Inject immediately onto HPLC (Reverse Phase, C18).
o Mobile Phase: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
o Detection: UV at 254 nm.

o Calculation: Compare the Area Under Curve (AUC) of the filtrate peak to a standard injection
of the 200 uM DMSO stock.
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o Note: If a secondary peak appears early (RT < 2 min), this is the hydrolysis product. Do
not include it in the solubility calculation.

Protocol B: Purity & Integrity Check

Before using stored material, validate it has not degraded.

» Visual: Check for "sweating" or oil droplets on the solid crystals. This indicates MP
depression from impurities.

e LC-MS: Run a standard gradient.
o Parent Peak: [M+H]+ = 192.9/194.9 (Br/Cl isotope pattern).
o Impurity Peak: [M+H]+ = ~175/177 (Loss of Cl, gain of OH).

o Action: If hydrolysis > 5% is detected, recrystallize from DCM/Hexanes (dissolve in minimal
DCM, slowly add Hexanes until turbid, cool to 4°C).

Part 5: Handling & Storage Directives

o Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is
hygroscopic and acid-sensitive.

e Weighing: Allow the vial to warm to room temperature before opening to prevent
condensation, which triggers autocatalytic hydrolysis (HCI byproduct accelerates
degradation).

e Reaction Setup: Use anhydrous solvents (stored over molecular sieves) for all SNAr
reactions. Add a non-nucleophilic base (e.g., DIPEA) to scavenge HCI generated during
substitution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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